molecular formula C12H8BrCl2NO2 B595037 Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate CAS No. 1260821-25-7

Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate

Cat. No. B595037
M. Wt: 349.005
InChI Key: WAXSWJMMSJALHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H8BrCl2NO2 . It is used as a pharmaceutical intermediate . The compound has a molecular weight of 314.56 g/mol .


Molecular Structure Analysis

The InChI code for Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate is 1S/C12H8BrCl2NO2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate is a solid at room temperature . It has a molecular weight of 314.56 g/mol . The compound has zero hydrogen bond donors and three hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Reactions and Synthesis Methods : Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate is used in various chemical synthesis processes. For instance, its ethylation with ethyl bromide in different solvents and bases leads to mixed N-and O-ethylated products, as studied by Guo Hui (1993) (Guo Hui, 1993).

  • Novel Compound Synthesis : It serves as a precursor in the synthesis of new compounds. For example, ultrasound-promoted reactions lead to novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives with potential antibacterial properties (G. L. Balaji et al., 2013).

Applications in Medicinal Chemistry

  • Antibacterial Agent Development : The compound is used in the synthesis of derivatives with antibacterial activity. Research on the antibacterial activity of synthesized compounds against various bacteria indicates moderate effectiveness (G. L. Balaji et al., 2013).

  • Synthesis of Antitumor Agents : It is also employed in the synthesis of compounds evaluated for antitumor activities. A study reported the synthesis of derivatives that inhibited the growth of cancer cells (A. El-Agrody et al., 2012).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)7-5-16-10-4-9(14)8(13)3-6(10)11(7)15/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXSWJMMSJALHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate

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